Zalunfiban (RUC-4): A Technical Guide to its Chemical Structure and Synthesis
Zalunfiban (RUC-4): A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalunfiban, also known as RUC-4, is a potent and selective small-molecule antagonist of the platelet integrin receptor αIIbβ3 (also known as glycoprotein IIb/IIIa).[1][2] It is under investigation as a pre-hospital therapeutic agent for ST-segment elevation myocardial infarction (STEMI), designed for rapid administration to inhibit platelet aggregation and restore blood flow.[3][4] This technical guide provides a detailed overview of the chemical structure and synthesis of Zalunfiban, intended for researchers and professionals in drug development.
Chemical Structure and Properties
Zalunfiban is a complex heterocyclic molecule with the systematic IUPAC name 2-amino-N-(5-(5-oxo-7-(piperazin-1-yl)-5H-[1][5][6]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl)acetamide. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₈O₂S | |
| Molecular Weight | 386.43 g/mol | |
| CAS Number | 1448313-27-6 | [7] |
| SMILES | C1CN(CCN1)c2cc(=O)n3c(n2)sc(-c4cc(cnc4)NC(=O)CN)n3 | |
| Solubility | 60-80 mg/mL in aqueous solutions | [2][8] |
Mechanism of Action: Platelet Aggregation Inhibition
Zalunfiban's therapeutic effect stems from its ability to block the final common pathway of platelet aggregation. Platelet activation, triggered by various agonists such as thrombin, ADP, and thromboxane A2, leads to a conformational change in the αIIbβ3 integrin receptor. This change enables the receptor to bind fibrinogen, which acts as a bridge between platelets, leading to the formation of a thrombus. Zalunfiban binds to the αIIbβ3 receptor, preventing the binding of fibrinogen and thereby inhibiting platelet aggregation.[3][4]
Caption: Mechanism of action of Zalunfiban in inhibiting platelet aggregation.
Synthesis of Zalunfiban (RUC-4)
The synthesis of Zalunfiban is a multi-step process. The following is a general outline of a potential synthetic route based on the structure of the molecule. Specific details regarding reagents, reaction conditions, and yields would be found in detailed synthetic chemistry publications.
A plausible retrosynthetic analysis suggests the disconnection of the final molecule into three key building blocks: a substituted pyridine derivative, a thiadiazole-pyrimidine core, and a piperazine moiety.
Caption: A potential synthetic pathway for Zalunfiban (RUC-4).
Experimental Protocols
Detailed experimental protocols for the synthesis of Zalunfiban (RUC-4) are not extensively available in the public domain but are referenced in the supplementary materials of the primary research article by Li et al. in Arteriosclerosis, Thrombosis, and Vascular Biology. The following are generalized experimental procedures for key reaction types that would be involved in the synthesis.
General Procedure for Cyclization to form Thiadiazole-Pyrimidine Core (B to I1): A substituted thiourea derivative is reacted with a suitable cyclizing agent, such as a halo-dicarbonyl compound, in an appropriate solvent (e.g., ethanol, DMF). The reaction mixture is typically heated to reflux for several hours. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
General Procedure for Nucleophilic Aromatic Substitution (C to I1): The thiadiazole-pyrimidine intermediate containing a suitable leaving group (e.g., a halogen) is reacted with piperazine in a polar aprotic solvent (e.g., DMSO, NMP) at an elevated temperature. A base, such as potassium carbonate or triethylamine, may be added to facilitate the reaction. The product is isolated by aqueous workup and purified by chromatography.
General Procedure for Amide Coupling (I1 and I2 to Zalunfiban): The functionalized pyridine intermediate (containing a carboxylic acid or its activated derivative) is coupled with the thiadiazole-pyrimidine amine intermediate. Standard peptide coupling reagents, such as HATU or HOBt/EDC, are employed in a solvent like DMF or DCM. The reaction is typically stirred at room temperature until completion. The final product, Zalunfiban, is purified by preparative HPLC.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of Zalunfiban.
Table 1: In Vitro Activity of Zalunfiban
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ | 45 nM | Human | Platelet αIIbβ3 antagonism | [9] |
| IC₅₀ | 40 ± 9 nM | Human | ADP-induced platelet aggregation (without aspirin) | [9] |
| IC₅₀ | 37 ± 5 nM | Human | ADP-induced platelet aggregation (with aspirin) | [9] |
Table 2: Pharmacokinetic Parameters of Zalunfiban in Non-Human Primates (Intramuscular Administration)
| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (min) | T₁/₂ (hours) | Bioavailability | Reference |
| 1.0 | - | 15 | 0.28 - 0.56 | 1.2 | [9] |
| 1.93 | - | 5-15 | 0.28 - 0.56 | 0.60 - 0.88 | [9] |
| 3.86 | - | 5-15 | 0.28 - 0.56 | 0.60 - 0.88 | [9] |
Table 3: Pharmacokinetic Parameters of Zalunfiban in STEMI Patients (Subcutaneous Administration)
| Dose (mg/kg) | Mean Cₘₐₓ (ng/mL) | Median Tₘₐₓ (min) | Reference |
| 0.075 | 96.7 ± 26.0 | 15 | [10] |
| 0.090 | 152.4 ± 114.0 | 15 | [10] |
| 0.110 | 129.8 ± 23.3 | 15 | [10] |
Conclusion
Zalunfiban (RUC-4) is a promising antiplatelet agent with a well-defined chemical structure and a mechanism of action that targets the final common pathway of platelet aggregation. While detailed, publicly available synthetic protocols are limited, the molecular architecture suggests a feasible multi-step synthesis involving key heterocyclic intermediates. The available quantitative data from preclinical and clinical studies highlight its potent in vitro activity and rapid pharmacokinetic profile, supporting its development for the acute treatment of myocardial infarction. Further research and publication of detailed synthetic methodologies will be valuable for the scientific community.
References
- 1. ahajournals.org [ahajournals.org]
- 2. RUC-4: a novel αIIbβ3 antagonist for prehospital therapy of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. About zalunfiban - CeleCor Therapeutics [celecor.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Buy Rimocidin (EVT-280702) | 1393-12-0 [evitachem.com]
- 6. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 7. Zalunfiban | CAS No: 1448313-27-6 [aquigenbio.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics, and tolerability of subcutaneous administration of a novel glycoprotein IIb/IIIa inhibitor, RUC-4, in patients with ST-segment elevation myocardial infarction: RUC-4 for STEMI patients - PMC [pmc.ncbi.nlm.nih.gov]
